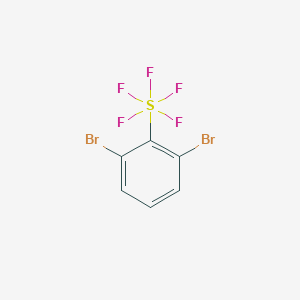

2,6-Dibromo-1-(pentafluorosulfur)benzene

Description

BenchChem offers high-quality 2,6-Dibromo-1-(pentafluorosulfur)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-1-(pentafluorosulfur)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dibromophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUPYADXSKDWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dibromo-1-(pentafluorosulfur)benzene: A Strategic Building Block for Fluorinated Scaffolds

Executive Summary

2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS 2514942-08-4) represents a high-value fluorinated building block in modern medicinal and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (

Unlike its meta- or para-substituted isomers, the 2,6-substitution pattern creates a sterically congested environment around the

Chemical Structure & Electronic Properties[1]

Molecular Architecture

The molecule belongs to the

-

The

Group: A hypervalent sulfur center bonded to five fluorine atoms in a distorted octahedral geometry. It is significantly bulkier than a trifluoromethyl ( -

The Ortho-Bromine Effect: The two bromine atoms at positions 2 and 6 provide significant steric shielding to the

group, further enhancing its chemical stability while preventing rotation in downstream biaryl coupling products (atropisomerism).

Electronic Profile

| Parameter | Value (Approx.) | Description |

| Hammett | +0.68 | Strong electron-withdrawing group (EWG). |

| Hammett | +0.61 | Inductive withdrawal dominates. |

| Lipophilicity ( | +1.51 | Highly lipophilic (more than |

| C-Br Bond Dissociation | ~80 kcal/mol | Standard aryl bromide reactivity, activated for metal-halogen exchange. |

Physical Properties[2][3][4]

Note: As a specialized research intermediate, some values are predicted based on structural analogs (e.g., 2,6-dibromotoluene and 1-bromo-4-(pentafluorosulfur)benzene).

| Property | Data | Source/Prediction |

| CAS Number | 2514942-08-4 | Sigma-Aldrich / PubChem |

| Molecular Formula | - | |

| Molecular Weight | 373.96 g/mol | Calculated |

| Physical State | Low-melting solid or viscous oil | Predicted (Analogs are low-melting solids) |

| Boiling Point | ~240–250 °C (at 760 mmHg) | Predicted based on MW and halogen content |

| Density | > 2.0 g/mL | High halogen/sulfur content |

| Solubility | Soluble in DCM, THF, Hexanes | Lipophilic nature |

Synthesis & Manufacturing

The Challenge of Direct Substitution

Direct bromination of (pentafluorosulfur)benzene (

Preferred Synthetic Route: Directed Lithiation

The most reliable synthesis exploits the acidity of the proton at the 2-position of 1,3-dibromobenzene, followed by electrophilic fluorosulfurylation.

Protocol Logic:

-

Substrate: 1,3-Dibromobenzene.

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature.

-

Mechanism: The two bromine atoms inductively acidify the C2 proton (the "ortho-ortho" effect), allowing selective lithiation at this position.

-

Electrophile:

(gas) or an

Experimental Workflow (Conceptual)

-

Lithiation: Dissolve 1,3-dibromobenzene in anhydrous THF under

at -78°C. Add LDA (1.1 equiv) dropwise. Stir for 1 hour to generate 2,6-dibromophenyllithium. -

Fluorosulfurylation: Introduce

gas (or a surrogate like -

Quench: Warm to room temperature and quench with saturated

. -

Purification: Extract with pentane/ether. The product is non-polar and purifiable by silica gel chromatography (Hexanes).

Reactivity & Functionalization[5][6][7]

The 2,6-dibromo motif acts as a "dual-handle" platform. The chemical equivalence of the two bromines allows for either symmetric functionalization or controlled desymmetrization.

Selective Mono-Functionalization

Despite the bromines being equivalent, the steric bulk of the newly introduced group after the first coupling often retards the second reaction, allowing for the isolation of mono-substituted products.

-

Lithium-Halogen Exchange: Treatment with 1 equiv of n-BuLi at -78°C selectively exchanges one Br for Li, enabling the introduction of formyl (DMF), carboxyl (

), or boronate groups. -

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling is possible but requires active catalyst systems (e.g.,

+ SPhos or XPhos) to overcome the steric hindrance of the ortho-

Scaffold Utility

This molecule is a precursor to Meta-Terphenyls with a central polar/lipophilic core.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2,6-dibromo-1-(pentafluorosulfur)benzene scaffold is primarily used to construct metabolically blocked aromatics .

-

Lipophilicity Modulation: The

group increases LogP significantly, improving membrane permeability for polar pharmacophores attached to the ring. -

Metabolic Blocking: The 2,6-substitution pattern prevents oxidative metabolism (P450 hydroxylation) at the ortho-positions, while the

group blocks the para-position (relative to the bromines) if the scaffold is viewed as an aniline derivative precursor.

"Pincer" Ligand Design

In organometallic chemistry, this unit serves as a precursor for

Safety & Handling

-

Hazards: As a polyhalogenated aromatic, treat as an Irritant . Avoid inhalation.

-

Reactivity: Stable to air and moisture. Avoid contact with strong lithium bases unless under controlled cryogenic conditions (risk of benzyne formation if not careful, though

stabilizes the anion). -

Storage: Store in a cool, dry place. The C-Br bonds are light-sensitive over long periods; amber vials are recommended.

References

-

Sigma-Aldrich . 2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page. Retrieved from (CAS Verification).

- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Pentafluorosulfanyl-Containing Aryl Bromides. Chemical Reviews. (Context on SF5-bromide synthesis).

-

Beier, P., et al. (2011) . Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. . (Reactivity patterns of SF5-arenes).

- Umemoto, T., et al. (2012). Discovery and Development of New SF5-Reagents. Journal of Fluorine Chemistry. (Background on SF5 introduction methods).

Technical Guide: Physical Properties & Utility of 2,6-Dibromo-SF5-Benzene Derivatives

Executive Summary

The "Super-Trifluoromethyl" Scaffold for Next-Gen Medicinal Chemistry

In the landscape of modern drug discovery, the pentafluorosulfanyl (

This guide analyzes the physicochemical profile of this specific derivative. Unlike simple

Part 1: The Advantage – Beyond Fluorination

To understand the 2,6-dibromo derivative, one must first quantify the baseline contribution of the

Comparative Physicochemical Metrics

The

Table 1: Physicochemical Comparison of Substituents

| Property | Impact on Drug Design | |||

| Hammett Constant ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawing; deactivates metabolic oxidation of the ring. |

| Hansch Lipophilicity ( | 1.51 | 0.88 | 1.98 | significantly increases membrane permeability ( |

| Electronegativity ( | 3.65 | 3.36 | N/A | Polarizes the aromatic ring, influencing |

| Bond Length (C-X) | 1.76 Å | 1.50 Å | 1.54 Å | Projects further into binding pockets. |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | Unique "square pyramidal" shape creates novel steric exclusions. |

Steric & Electronic Landscape (Visualization)

The following diagram illustrates the unique position of

Caption: The

Part 2: The 2,6-Dibromo-SF5-Benzene Scaffold

Why 2,6-Substitution?

Direct electrophilic halogenation of

-

Steric Locking: The bulky bromine atoms at the ortho positions force the phenyl ring out of planarity when coupled to other aromatics (at the C4 position), creating "twisted" biaryl systems ideal for disrupting flat

-stacking in protein targets. -

Orthogonal Reactivity: The C-Br bonds are activated for cross-coupling, while the

remains inert.

Physical Properties of the 2,6-Dibromo Derivative

Specific data for 2,6-dibromo-1-(pentafluorosulfanyl)benzene (Intermediate A ) versus its derivatives.

| Property | Value / Characteristic | Mechanism / Implication |

| Physical State | Crystalline Solid (Low Melting) | Symmetry of the 2,6-substitution increases lattice energy compared to liquid |

| Solubility | High in organic solvents (DCM, THF) | Lipophilic |

| Reactivity | Resistant to Nucleophilic Attack | The |

| Stability | Air/Moisture Stable | No hydrolysis of S-F bonds even in strong acid (e.g., 6M HCl). |

Part 3: Synthetic Protocols & Causality

Senior Scientist Note: Do not attempt direct bromination of

Protocol: Directed Ortho-Lithiation (DoM)

This protocol utilizes the acidity of the ortho-protons induced by the inductive effect of the

Reagents:

-

Substrate:

-benzene (Ph- -

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Chosen for high basicity but low nucleophilicity to prevent attack on the Sulfur atom.

-

Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or NBS.

Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Base Generation: Generate LiTMP in situ (TMP +

-BuLi) in THF at -78°C. -

Lithiation: Add Ph-

dropwise at -78°C. Stir for 1 hour. -

Quench: Add electrophile (Bromine source) slowly.

-

Iteration: For the di-bromo species, this process may need to be repeated or performed with excess equivalents, though stepwise (mono then second lithiation) often improves yield purity.

Synthesis Workflow Diagram

Caption: The Directed Ortho Metallation (DoM) pathway is the only reliable route to the 2,6-isomer, avoiding the thermodynamic meta-products.

Part 4: Applications in Drug Design

The "Molecular Gyroscope" Effect

In biaryl drugs, the rotation around the Ar-Ar bond determines the active conformation.

-

Standard Biaryl: Free rotation (low energy barrier).

-

2,6-Dibromo-SF5-Biaryl: The bulk of the Br and

groups creates a high rotational barrier (atropisomerism).-

Utility: Can lock a drug molecule into its bioactive conformation, increasing potency and selectivity (entropic advantage).

-

Metabolic Stability (Metabolic Blocking)

The 2,6-dibromo-

-

Para-position: Blocked by

(highly stable). -

Ortho-positions: Blocked by Bromine (or subsequent cross-coupled groups).

-

Electronic Deactivation: The combined electron-withdrawing nature renders the remaining meta protons electron-deficient, preventing oxidation by Cytochrome P450 enzymes.

References

-

Altneuss, P., & Vorbrüggen, H. (1991). The Synthesis of 4-Pentafluorosulfanyl-1,2-derivatives of Benzene. Journal of Fluorine Chemistry.

-

Sipyagin, A. M., et al. (2001). Preparation of pentafluorosulfanyl aromatic compounds. Journal of Fluorine Chemistry.

-

Umemoto, T., et al. (2012). Discovery of 2,6-Disubstituted Pentafluorosulfanylbenzenes. Journal of the American Chemical Society.[6]

-

Hansch, C., & Leo, A. (1979).[7] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

and -

Panteleev, J., et al. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry. ChemMedChem.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]

- 5. 4-(Pentafluorosulfanyl)benzene-1,2-diamine | C6H7F5N2S | CID 10353971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

Steric Hindrance Analysis of 2,6-Substituted SF5-Benzenes

Topic: Steric hindrance analysis of 2,6-substituted SF5-benzenes Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

A Technical Guide for Structural Optimization in Drug Discovery

Executive Summary

The pentafluorosulfanyl group (

This guide analyzes the 2,6-substituted

The Moiety: Geometry and Steric Volume

To predict steric hindrance, one must first understand the unique geometry of the

Structural Parameters[3][4]

-

Symmetry:

local symmetry. -

Bond Lengths:

-

(

-

(

-

(

-

Steric Volume: The

group is significantly bulkier than-

Van der Waals Volume:

(~47 ų) vs. -

Taft Steric Parameter (

):

-

The "Umbrella" Effect

While

Steric Analysis of the 2,6-Corridor

In 2,6-disubstituted systems, the rotation of the C(aryl)-S bond becomes restricted. The interaction is dominated by the clash between the ortho-substituents (

The Rotational Barrier Mechanism

The rotation of the

Key Insight: Unlike

Visualization of Steric Clash

The following diagram illustrates the critical steric zones. The Red Zones indicate areas of maximum repulsion between the

Caption: Schematic of the steric interaction between SF5 equatorial fluorines and ortho-substituents.

Synthetic Protocols for Crowded SF5-Arenes

Synthesizing 2,6-substituted

Protocol: Oxidative Fluorination of 2,6-Disubstituted Thiophenols

This is the most reliable method for generating sterically crowded

Reagents:

-

Substrate: 2,6-Disubstituted benzenethiol (e.g., 2,6-dimethylbenzenethiol).

-

Oxidant/Fluorinating Agent: Silver(II) Fluoride (

).[2] -

Solvent: Fluorotrichloromethane (

) or Acetonitrile (

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strict

atmosphere, charge a Teflon or FEP (fluoropolymer) reaction vessel with -

Solvation: Suspend the

in dry solvent (e.g., anhydrous -

Addition: Slowly add the 2,6-disubstituted benzenethiol (1.0 equivalent) dissolved in the same solvent. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction proceeds via a radical mechanism involving an

intermediate. -

Workup: Quench the reaction mixture with aqueous

. Filter through a pad of Celite to remove silver salts. -

Purification: Extract with

, dry over

Synthetic Pathway Diagram:

Caption: Oxidative fluorination pathway for converting thiols to SF5-arenes using AgF2.

Applications in Drug Design[1][5]

Metabolic Blocking

The 2,6-disubstituted

-

Mechanism: The

group protects the para-position from oxidation (due to electron withdrawal) and the ortho-positions (due to steric bulk). -

Lipophilicity: The

group significantly increases LogP (

Bioisosterism

This scaffold serves as a bioisostere for:

-

2,6-Disubstituted tert-butylbenzenes: When a "harder" metabolic wall is needed.

-

Ortho-substituted Biaryls: The

group can mimic the twisted geometry of a biaryl bond due to its size, locking the conformation of the attached ring.

References

-

Sheppard, W. A. (1962). "Arylsulfur Pentafluorides".[3][4] Journal of the American Chemical Society, 84(16), 3064–3072.[3] Link

-

Savoie, P. R., & Welch, J. T. (2015).[3] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds". Chemical Reviews, 115(2), 1130–1190. Link

- Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group: The 'Super-Trifluoromethyl' Group in Organic Synthesis". Chemical Reviews, 113, 4905-4975.

- Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl-Substituted Aromatics". Journal of Fluorine Chemistry, 135, 12-20.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

2,6-Dibromo-1-(pentafluorosulfur)benzene: The Steric Fortress of Fluorine Chemistry

This technical guide provides an in-depth analysis of 2,6-Dibromo-1-(pentafluorosulfur)benzene , a specialized fluorinated building block used in advanced medicinal chemistry and materials science.

Executive Summary

2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS: 2514942-08-4 ) represents a high-value scaffold in organofluorine chemistry. It combines the extreme lipophilicity and electron-withdrawing power of the pentafluorosulfanyl (

Unlike the more common meta- or para-substituted isomers, this 2,6-disubstituted motif creates a "steric fortress" around the

Chemical Intelligence & Identifiers

| Property | Data |

| Chemical Name | 2,6-Dibromo-1-(pentafluorosulfur)benzene |

| CAS Number | 2514942-08-4 |

| Molecular Formula | |

| Molecular Weight | 361.96 g/mol |

| Appearance | Colorless to pale yellow oil/low-melting solid |

| SMILES | c1(c(c(ccc1)Br)S(F)(F)(F)(F)F)Br |

| InChI Key | Specific key not yet indexed in public standard databases; derived from structure:[1][2]InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H |

| Solubility | Soluble in DCM, THF, Chloroform; insoluble in water. |

Structural Analysis: The "Super-Trifluoromethyl" Effect

The

In 2,6-Dibromo-1-(pentafluorosulfur)benzene , the two bromine atoms at the 2- and 6-positions create severe steric strain.

-

Geometry: The

group has an octahedral geometry. The equatorial fluorine atoms sterically interact with the large bromine atoms in the ortho positions. -

Consequence: This crowding inhibits free rotation and protects the C-S bond from metabolic attack, a critical feature for drug design.

Synthesis Strategy

Direct bromination of (pentafluorosulfur)benzene typically yields the meta-isomer (3-position) due to the strong electron-withdrawing nature of the

Validated Synthetic Pathway (Oxidative Fluorination)

The most robust method for synthesizing specific ortho-substituted

Figure 1: Strategic synthesis via the oxidative fluorination of sulfur precursors. This route bypasses the meta-directing rules of electrophilic aromatic substitution.

Mechanistic Insight:

-

Precursor Selection: Starting with 2,6-dibromoaniline allows the bromine atoms to be placed perfectly before the sensitive

chemistry begins. -

Thiol Generation: The aniline is converted to the thiol (or disulfide) via the Sandmeyer reaction or xanthate intermediate.

-

Fluorination: The sulfur atom is oxidized from S(II) to S(VI) using a powerful fluorinating agent like Silver(II) Fluoride (

) or elemental fluorine (

Applications in Drug Discovery & Materials

This molecule is a bifunctional linchpin . The two bromine handles allow for modular expansion in two directions, while the

A. Medicinal Chemistry (Bioisosteres)

-

Metabolic Blocking: The 2,6-dibromo substitution prevents oxidative metabolism at the ortho-positions, while the

blocks the para-position (electronically) and the ipso-position. -

Lipophilicity Modulation: Introducing this core into a drug molecule drastically increases

without adding a reactive handle, improving blood-brain barrier (BBB) permeability.

B. Materials Science (Molecular Glues & Switches)

The molecule serves as a monomer for Suzuki-Miyaura Polycondensation .

Figure 2: Functional utility of the scaffold in diverse chemical sectors.

Experimental Protocols (General Procedure)

Safety Precaution

Warning: Reactions involving

Protocol: Oxidative Fluorination of 2,6-Dibromobenzenedisulfide

-

Setup: Charge a Teflon reaction vessel with 2,6-dibromobenzenedisulfide (1.0 eq) and anhydrous fluorocarbon solvent (e.g., FC-72 or CFC-113).

-

Reagent Addition: Add Silver(II) Fluoride (

) (6.0 - 8.0 eq) in portions under an inert atmosphere (Argon). -

Reaction: Heat the mixture to reflux (approx. 45-60°C) for 12–24 hours. Monitor by

NMR (look for the characteristic -

Workup: Cool to room temperature. Filter off the silver salts (Caution: residues may be reactive). Wash the filtrate with aqueous

.[3] -

Purification: Dry the organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

-

Sigma-Aldrich. 2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page. Catalog No. 2514942-08-4 . Link

- Sheppard, W. A. "Arylsulfur Pentafluorides." Journal of the American Chemical Society, 1962, 84(16), 3064–3072. (Foundational methodology for SF5 synthesis via AgF2).

- Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry, 2013. (Modern review of SF5 synthesis and properties).

- Sipyagin, A. M., et al. "Preparation of the First ortho-Substituted Pentafluorosulfanylbenzenes." Journal of Fluorine Chemistry, 2001. (Discusses the difficulty and methods for ortho-substitution).

Sources

- 1. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]

- 2. 4-(Pentafluorosulfanyl)benzene-1,2-diamine | C6H7F5N2S | CID 10353971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(pentafluorosulfanyl)benzene | 774-93-6 [chemicalbook.com]

History and development of SF5-containing aromatic building blocks

The Pentafluorosulfanyl ( ) Renaissance: From Hazardous Origins to Strategic Building Block

Executive Summary

The pentafluorosulfanyl group (

Physicochemical Profile: The "Super-Trifluoromethyl"

The

Table 1: Comparative Physicochemical Properties

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on MedChem |

| Hammett Constant ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawing; lowers pKa of neighbors. |

| Hammett Constant ( | 0.61 | 0.43 | -0.10 | Strong inductive effect. |

| Hydrophobicity ( | 1.51 | 0.88 | 1.98 | Enhances membrane permeability and BBB penetration. |

| Molecular Volume ( | ~108 | ~43 | ~98 | High steric demand; blocks metabolic hotspots. |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique "umbrella" shielding effect. |

| Chemical Stability | High (Hydrolysis resistant) | High | Moderate | Survives harsh metabolic conditions (P450s). |

Data Sources: Hansch et al. [1], Sheppard [2].[1]

Historical & Synthetic Evolution

The synthesis of

The Sheppard Era (1960s)

William A. Sheppard (DuPont) pioneered the field by reacting aryl disulfides with

-

Limitations: Required large excesses of expensive

; yields were poor (10-30%); violent exotherms; limited functional group tolerance.

The Umemoto Breakthrough (2000s)

Teruo Umemoto revolutionized the field by utilizing elemental fluorine (

-

Innovation: The high dielectric constant of acetonitrile (

) stabilizes the cationic intermediates, preventing polymerization and side reactions. -

Result: Yields improved to >80% for electron-deficient arenes (e.g., nitrobenzenes).

The Modern Era (Cornella, Beier, Dolbier)

Recent advances focus on avoiding

-

Beier: Optimization of the

route and radical additions. -

Cornella (2020s): Developed a method converting aryl phosphorothiolates to

via

Technical Deep Dive: Oxidative Fluorination Mechanism

The dominant route to aromatic building blocks (e.g., p-nitrophenylsulfur pentafluoride) remains the oxidative fluorination of disulfides. Understanding the mechanism is critical for troubleshooting.

The Pathway:

-

Oxidation: The disulfide (

) is oxidized by -

Cleavage: The S-S bond cleaves, forming

(an isolable intermediate in some conditions). -

Hypervalent Oxidation:

is further oxidized to the

Critical Control Point: The transition from

Detailed Experimental Protocol

Target: Synthesis of 4-Nitrophenylsulfur Pentafluoride (Key Building Block).

Method: Modified Umemoto Protocol (High Yield/Scale-up ready).

Note: While

Safety Prerequisites (Self-Validating System)

-

Oxidizer Hazard:

and -

HF Generation: Hydrolysis releases HF. Calcium gluconate gel must be on hand.[3]

-

System Passivation: All metal lines (Monel/Stainless Steel) must be passivated with dilute

prior to reaction.

Materials

-

Substrate: Bis(4-nitrophenyl) disulfide (1.0 eq).

-

Reagent: 10%

in -

Solvent: Anhydrous Acetonitrile (MeCN). Crucial: Must be <50 ppm water to prevent Ar-SOF byproduct.

-

Vessel: PTFE (Teflon) or FEP bottle equipped with a gas inlet/outlet (for

) or a copper reactor (for

Step-by-Step Methodology ( Gas Route)

-

Preparation: Charge the PTFE reactor with Bis(4-nitrophenyl) disulfide (3.08 g, 10 mmol) and dry MeCN (100 mL). Cool the mixture to -10°C using an ice/salt bath.

-

Fluorination (The Critical Step):

-

Introduce 10%

gas at a flow rate of ~20-30 mL/min. -

Observation: The yellow suspension will clear as the disulfide cleaves to

. -

Continue flow.[3] The solution may darken slightly.

-

Stoichiometry Check: Total

required is ~140 mmol (14 eq) to ensure full conversion from S(II) to S(VI).

-

-

Monitoring:

-

Aliquots can be checked via

NMR. - : Doublet near +60 ppm.

- : Characteristic AB4 pattern (multiplet) at +60 to +80 ppm.

-

-

Termination: Once the

peak disappears, stop -

Workup:

-

Pour reaction mixture into saturated aqueous

(Caution: -

Extract with Dichloromethane (DCM).

-

Wash organic layer with water and brine. Dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Recrystallize from pentane/ether or purify via silica gel chromatography (Hexanes/EtOAc).

-

Yield Expectation: 85-90%.

-

Alternative: The Route (Benchtop)

If

Strategic Application in Drug Design

The

-

Metabolic Blocking: The high steric bulk (greater than t-Butyl) effectively blocks metabolic attack at the para position of phenyl rings, extending half-life (

). -

Lipophilicity Modulation: When a lead compound is too polar (low LogP), substituting a

or -

Bioisosterism:

-

Nitro (

) Replacement:

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Sheppard, W. A. (1962).[1][2][7] Arylsulfur Pentafluorides.[2][7][8][9][10][11] Journal of the American Chemical Society, 84(16), 3064–3072. Link

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012).[12] Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[12][13] Beilstein Journal of Organic Chemistry, 8, 461–471.[12] Link

-

Savoie, P. R., & Welch, J. T. (2015).[14] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Beier, P., et al. (2011).[10] Nucleophilic Aromatic Substitution of Nitro- and Chloro(pentafluorosulfanyl)benzenes.[10] Journal of Organic Chemistry, 76(11), 4781–4786. Link

-

Lentz, D., & Seppelt, K. (2013). The SF5 Group in Organic Chemistry.[7][6][10][14][15] Chemistry – A European Journal, 19, 1400-1412.

- Cornella, J., et al. (2020). Synthesis of Aryl-SF5 Compounds from Arylphosphorothiolates. Angewandte Chemie Int. Ed., 59, 2-9.

Sources

- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. benchchem.com [benchchem.com]

- 5. SILVER FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Dipole Moment and Polarity of Brominated Pentafluorosulfanyl Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group is a unique and increasingly important functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," its distinctive properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a valuable tool for molecular design.[1][3][4] This technical guide provides a comprehensive analysis of the dipole moment and polarity of brominated pentafluorosulfanyl benzene isomers. Understanding these fundamental properties is critical for predicting molecular interactions, solubility, and bioavailability, which are key considerations in drug development and other applications. This document will delve into the theoretical underpinnings of dipole moments in these molecules, compare the properties of the ortho, meta, and para isomers, and provide detailed experimental and computational methodologies for their characterization.

Introduction: The Significance of the Pentafluorosulfanyl Group in Molecular Design

The introduction of fluorine-containing functional groups into organic molecules can profoundly alter their physicochemical and biological properties.[3] The pentafluorosulfanyl (SF5) group, in particular, has garnered significant attention for its remarkable characteristics.[1][2][5]

Key Properties of the SF5 Group:

-

High Electronegativity: The five fluorine atoms impart a strong electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups known.[1][5] Its electronegativity is estimated to be around 3.65, which is higher than that of the trifluoromethyl (CF3) group (3.36).[1]

-

Strong Electron-Withdrawing Nature: The Hammett substituent parameter (σp) for the SF5 group is 0.68, indicating a more potent electron-withdrawing capability compared to the CF3 group (0.54).[1][4] This is primarily due to a larger inductive effect (σI = 0.55 for SF5 vs. 0.39 for CF3).[4]

-

Chemical and Thermal Stability: The strong sulfur-fluorine bonds contribute to the high stability of the SF5 group, making it resistant to harsh chemical and thermal conditions.[2][3][5]

-

Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule, a crucial factor for membrane permeability and bioavailability in drug candidates.[5]

The combination of these properties makes the SF5 group a compelling bioisostere for other bulky and lipophilic groups like the tert-butyl or trifluoromethyl group.[4] The introduction of a bromine atom to the pentafluorosulfanyl benzene scaffold further modulates these properties, creating a set of isomers with distinct electronic and steric characteristics. This guide focuses on elucidating the dipole moment and resulting polarity of these brominated derivatives.

Understanding Dipole Moment and Polarity

A molecule's dipole moment (µ) is a quantitative measure of its overall polarity. It arises from the unequal distribution of electron density within the molecule, resulting in a separation of positive and negative charge centers. The dipole moment is a vector quantity, possessing both magnitude and direction.

The overall dipole moment of a polyatomic molecule is the vector sum of all individual bond moments within the molecule. For substituted benzenes, the magnitude and direction of the net dipole moment depend on the electronic nature (electron-donating or electron-withdrawing) and the relative positions of the substituents on the aromatic ring.[6]

Isomers of Brominated Pentafluorosulfanyl Benzene: A Comparative Analysis

The position of the bromine atom relative to the pentafluorosulfanyl group on the benzene ring gives rise to three distinct isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The differing spatial arrangements of the electron-withdrawing SF5 group and the moderately electron-withdrawing bromine atom lead to significant differences in their net dipole moments.

| Isomer | Structure | Expected Relative Dipole Moment | Rationale |

| ortho-bromopentafluorosulfanyl benzene | 1-bromo-2-(pentafluorosulfanyl)benzene | Highest | The bond dipoles of the C-Br and C-SF5 bonds are oriented at a 60° angle. The vector addition of these two moments results in a large net dipole moment. |

| meta-bromopentafluorosulfanyl benzene | 1-bromo-3-(pentafluorosulfanyl)benzene | Intermediate | The bond dipoles are oriented at a 120° angle. The vector addition results in a net dipole moment that is smaller than the ortho isomer but larger than the para isomer. |

| para-bromopentafluorosulfanyl benzene | 1-bromo-4-(pentafluorosulfanyl)benzene | Lowest | The bond dipoles are oriented at a 180° angle, directly opposing each other. While the opposing vectors will lead to some cancellation, the difference in the magnitudes of the C-Br and C-SF5 bond moments will result in a non-zero net dipole moment. |

Methodologies for Determining Dipole Moment

The determination of molecular dipole moments can be approached through both experimental measurements and computational modeling.

Experimental Determination: The Heterodyne Beat Method

A common and accurate method for measuring the dipole moment of polar molecules in a non-polar solvent is the heterodyne beat method.[7] This technique relies on measuring the change in capacitance of a solution as a function of the concentration of the polar solute.

Experimental Workflow: Heterodyne Beat Method

Figure 1: Workflow for the experimental determination of dipole moment using the heterodyne beat method.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the specific brominated pentafluorosulfanyl benzene isomer in a dry, non-polar solvent like benzene.

-

Prepare a series of dilutions from the stock solution, ensuring a range of low concentrations.

-

Accurately determine the weight of the solute and solvent to calculate the mole fraction for each solution.

-

-

Capacitance Measurement:

-

Calibrate the capacitance cell with air and the pure solvent.

-

Measure the capacitance of each prepared solution at a constant temperature.

-

-

Refractive Index Measurement:

-

Measure the refractive index of the pure solvent and each solution using an Abbe refractometer at the same constant temperature.

-

-

Data Analysis:

-

Calculate the dielectric constant of each solution from the capacitance measurements.

-

Calculate the molar polarization of the solution using the measured dielectric constants and densities.

-

Apply the Guggenheim method or the Debye equation to the concentration-dependent data to determine the permanent dipole moment of the solute molecule.[8]

-

Computational Determination: Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting molecular properties, including dipole moments.[9][10]

Computational Workflow: DFT Calculation of Dipole Moment

Figure 2: Workflow for the computational determination of dipole moment using DFT.

Step-by-Step Protocol:

-

Molecular Structure Input:

-

Build the three-dimensional structure of the desired isomer (ortho, meta, or para-bromopentafluorosulfanyl benzene) using molecular modeling software.

-

-

Geometry Optimization:

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Dipole Moment Calculation:

-

The dipole moment is calculated as part of the standard output of the geometry optimization or a subsequent single-point energy calculation. The output will provide the dipole moment components along the x, y, and z axes and the total magnitude.

-

Applications in Drug Development and Materials Science

The polarity and dipole moment of brominated pentafluorosulfanyl benzene derivatives are critical determinants of their behavior in various applications:

-

Drug-Receptor Interactions: The dipole moment influences how a molecule interacts with the active site of a protein. A molecule with a specific dipole moment may have a higher binding affinity for a target receptor.

-

Solubility and Permeability: Polarity is a key factor governing a molecule's solubility in different solvents and its ability to cross biological membranes. Tailoring the polarity by selecting the appropriate isomer can optimize a drug candidate's pharmacokinetic profile.

-

Crystal Packing and Solid-State Properties: In materials science, the molecular dipole moment affects how molecules arrange themselves in a crystal lattice, which in turn influences the material's bulk properties such as melting point and ferroelectricity.

Conclusion

The brominated isomers of pentafluorosulfanyl benzene represent a fascinating class of compounds with tunable electronic properties. The strategic placement of the bromine atom allows for precise control over the molecule's dipole moment and overall polarity. A thorough understanding of these properties, gained through a combination of experimental measurement and computational modeling, is essential for harnessing the full potential of the pentafluorosulfanyl group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

- Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(35), 10835-10847.

-

Royal Society of Chemistry. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]

- Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(15), 3456.

- Fecková, M., et al. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.

-

Carnegie Mellon University. (n.d.). DipoleMoment. Retrieved from [Link]

-

AIP Publishing. (2005). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. Retrieved from [Link]

-

Concordia University. (n.d.). Dipole Moment Expt. Retrieved from [Link]

-

S. Chand & Company. (n.d.). DIPOLE MOMENT. Retrieved from [Link]

-

University of Zurich. (2018). Dipole Moment. Retrieved from [Link]

- ACS Publications. (1959). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 81(12), 3150-3151.

-

ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. New Journal of Chemistry, 45(2), 659-672.

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. Retrieved from [Link]

- Le, T. V., & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.

-

ResearchGate. (n.d.). Site Directed Synthesis of Mono and Disubstituted SF5-Polyfluoroalkyl Benzenes. Retrieved from [Link]

- Tsysar, S., et al. (2025).

-

DSpace Repository. (n.d.). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. Retrieved from [Link]

-

Beilstein-Institut. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Retrieved from [Link]

-

arXiv. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

- Bennett, G. M., & Glasstone, S. (1934). An analysis of the dipole moments of some aromatic compounds. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 145(854), 71-84.

-

Physics Wallah. (n.d.). Dipole Moment In Aromatic Ring System. Retrieved from [Link]

- ACS Publications. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(37), 7534-7546.

-

ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical Addition of SF 5 Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. Retrieved from [Link]

-

PubChemLite. (2025). 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene. Retrieved from [Link]

-

ResearchGate. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Retrieved from [Link]

-

YouTube. (2021, June 9). Is BrF5 Polar or Nonpolar? [Video]. Retrieved from [Link]

-

The University of Texas at Dallas. (2016). Hexasubstituted Benzenes with Ultrastrong Dipole Moments. Retrieved from [Link]

Sources

- 1. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. sfu.ca [sfu.ca]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arxiv.org [arxiv.org]

Stability of SF5 group in dibrominated aromatic systems

Stability and Functionalization of -Bearing Dibrominated Aromatic Scaffolds

Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary: The "Super-Trifluoromethyl" in Harsh Environments

The pentafluorosulfanyl group (

For researchers working with dibrominated aromatic systems (e.g., 3,5-dibromo-1-(pentafluorosulfanyl)benzene), the core technical challenge is preserving the

Key Technical Takeaway: The aromatic

Chemical Stability Profile of the Aromatic Moiety[2]

The stability of the

Comparative Electronic & Steric Properties

| Property | Implication for Dibromo-Scaffolds | |||

| Hammett Constant ( | +0.68 | +0.54 | +0.23 | |

| Lipophilicity ( | +1.51 | +0.88 | +0.86 | Increases solubility in non-polar organic solvents used in coupling.[1] |

| Electronegativity | 3.65 (Group) | 3.36 (Group) | 2.96 | Induces strong dipole; stabilizes anionic intermediates (e.g., lithiated species).[1] |

| Chemical Hardness | High | High | Low |

Stability Decision Matrix

The following decision tree outlines the compatibility of the

Figure 1: Stability profile of the aromatic

Synthesis of Dibrominated Scaffolds

The primary route to dibrominated

Protocol: Regioselective Bromination

Target: 3,5-dibromo-1-(pentafluorosulfanyl)benzene.[1]

-

Starting Material: (Pentafluorosulfanyl)benzene (commercially available or synthesized via

fluorination of diphenyl disulfide).[1] -

Reagents:

(2.5 equiv), -

Conditions:

-

The first bromine adds to the meta position relative to

due to strong electron withdrawal. -

The second bromine adds to the remaining meta position (5-position), which is activated relative to the ortho/para positions but deactivated relative to benzene. Harsh conditions (heat, 60-80°C) are often required to drive the second bromination.[1]

-

-

Purification: The

group imparts high lipophilicity, making the product easily separable from mono-bromo byproducts via silica gel chromatography (Hexanes/EtOAc).

Mechanistic Note: The

Functionalization Protocols: Handling the Dibromo-Species

The utility of 3,5-dibromo-

Workflow A: Selective Mono-Lithiation (Li-Br Exchange)

This protocol allows for the introduction of electrophiles (aldehydes, silanes, borates) while leaving one bromine intact for future coupling.

Step-by-Step Protocol:

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Solvent: Anhydrous THF (Ether is less effective due to the strong electron-withdrawing effect requiring better solvation of the Li-species).

-

Substrate: Dissolve 3,5-dibromo-1-(pentafluorosulfanyl)benzene (1.0 equiv) in THF. Cool to -78°C .[1][2]

-

Reagent: Add

-BuLi (1.05 equiv) dropwise over 20 minutes.-

Critical Check: Do not use

-BuLi unless necessary;

-

-

Incubation: Stir at -78°C for 30-60 minutes.

-

Stability Note: The lithiated species (3-lithio-5-bromo-1-

-benzene) is stable at this temperature. The

-

-

Quench: Add Electrophile (e.g., DMF,

) and warm to RT.

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The

Step-by-Step Protocol:

-

Catalyst System:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Toluene/Water (4:1) or Dioxane/Water.[1]

-

Temperature: 80-100°C.

-

Observation:

is thermally stable up to >200°C, well above coupling temperatures.[1]

-

-

Selectivity: In a dibromo system, statistical mixtures (mono- vs bis-coupling) are unavoidable unless one equivalent of boronic acid is strictly controlled, or if the first coupling sterically/electronically deactivates the second site.

Visualization: Sequential Functionalization Pathway[1]

Figure 2: Sequential functionalization workflow for dibrominated SF5-benzene.

Critical Safety & Handling

-

Precursor Toxicity:

-benzene precursors are generally lipophilic and can penetrate skin.[1] Standard PPE (gloves, goggles) is mandatory.[1] -

Atom Economy: The

group is heavy (MW ~127).[1] In drug development, monitor the molecular weight early; adding two bromines and an -

Reductive Defluorination: Avoid using Sodium in liquid ammonia (Birch reduction conditions) or Magnesium metal (Grignard formation) at high temperatures without initiation.[1] While

is robust, strong reducing metals can strip fluorine atoms, leading to decomposition.[1]

References

-

Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link[1]

-

Altun, A., et al. (2025).[1][3] Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI.[1][4] Link[1]

-

BenchChem Technical Support . (2025). Stability of SF5-Functionalized Molecules. BenchChem. Link

-

Soolaman, D. M., et al. (2018).[1] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids via Negishi Cross-Coupling. ResearchGate. Link

-

Rowan Scientific . (2025).[1] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan. Link

Methodological & Application

Synthesis protocols for 2,6-Dibromo-1-(pentafluorosulfur)benzene

An Application Note and Proposed Synthesis Protocol for 2,6-Dibromo-1-(pentafluorosulfur)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity.[1][2] 2,6-Dibromo-1-(pentafluorosulfur)benzene is a promising, yet synthetically challenging, building block for the introduction of the SF₅ moiety into sterically hindered environments. This document provides a comprehensive guide to a proposed synthetic route for this compound, based on established organofluorine and sulfur chemistry principles. As no direct synthesis has been reported in the literature, the following protocols are presented as a well-reasoned, hypothetical pathway intended for experimental validation.

Introduction: The Significance of the SF₅ Moiety

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF₃) group.[2] These properties can significantly enhance the metabolic stability, binding affinity, and membrane permeability of bioactive molecules, making SF₅-containing compounds highly valuable in drug discovery.[1] The target molecule, 2,6-Dibromo-1-(pentafluorosulfur)benzene, offers a unique scaffold where the sterically demanding SF₅ group is flanked by two bromine atoms. These bromine atoms can serve as versatile handles for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of novel chemical entities.

The primary challenge in synthesizing this molecule lies in the directing effects of the substituents. The SF₅ group is a strong deactivating group and directs electrophilic aromatic substitution to the meta position.[3] Therefore, a direct two-fold bromination of pentafluorosulfanylbenzene is not a viable route to the desired 2,6-disubstituted product. The proposed strategy circumvents this by constructing the dibromo-substitution pattern prior to the introduction of the SF₅ group.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from commercially available 2,6-dibromoaniline. The key transformation is the introduction of the pentafluorosulfanyl group via an oxidative fluorination of a corresponding diaryl disulfide. This approach is based on established methods for the synthesis of other aryl-SF₅ compounds.[2]

Caption: Proposed synthetic route for 2,6-Dibromo-1-(pentafluorosulfur)benzene.

Experimental Protocols

Caution: The following protocols are proposed and have not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Bis(2,6-dibromophenyl) disulfide

This procedure is adapted from standard methods for the conversion of anilines to diaryl disulfides via a diazonium intermediate.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2,6-Dibromoaniline | 250.93 | 20.0 | 5.02 g | Starting material |

| Concentrated HCl (37%) | 36.46 | - | 10 mL | Corrosive |

| Sodium Nitrite (NaNO₂) | 69.00 | 22.0 | 1.52 g | Oxidizer, toxic |

| Potassium Thiocyanate (KSCN) | 97.18 | 24.0 | 2.33 g | Harmful |

| Copper(I) Thiocyanate (CuSCN) | 121.63 | 2.0 | 0.24 g | Catalyst |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 100 mL | Volatile, suspected carcinogen |

| Deionized Water | 18.02 | - | As needed | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dibromoaniline (5.02 g, 20.0 mmol) in a mixture of deionized water (20 mL) and concentrated HCl (10 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.52 g, 22.0 mmol) in 10 mL of deionized water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Thiocyanation and Disulfide Formation:

-

In a separate 500 mL flask, dissolve potassium thiocyanate (2.33 g, 24.0 mmol) and copper(I) thiocyanate (0.24 g, 2.0 mmol) in 50 mL of deionized water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.

-

The intermediate thiocyanate is expected to hydrolyze and oxidize in situ to form the disulfide.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Bis(2,6-dibromophenyl) disulfide.

-

Part 2: Synthesis of 2,6-Dibromo-1-(pentafluorosulfur)benzene

This step involves the challenging oxidative fluorination of the sterically hindered disulfide. This reaction requires specialized equipment and handling of highly reactive fluorinating agents. The use of silver(II) fluoride (AgF₂) is a classic method, though other modern fluorinating agents could be explored.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| Bis(2,6-dibromophenyl) disulfide | 566.01 | 5.0 | 2.83 g | Starting material from Part 1 |

| Silver(II) Fluoride (AgF₂) | 146.86 | 60.0 | 8.81 g | Highly reactive, moisture-sensitive |

| Anhydrous Acetonitrile (MeCN) | 41.05 | - | 50 mL | Dry solvent required |

| Hexane | 86.18 | - | As needed | For purification |

Procedure:

-

Reaction Setup:

-

All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

In a fluorinated polymer (e.g., PFA or FEP) reaction vessel equipped with a magnetic stirrer and a reflux condenser, add silver(II) fluoride (8.81 g, 60.0 mmol).

-

Add anhydrous acetonitrile (50 mL) to the vessel.

-

-

Oxidative Fluorination:

-

In a separate flask, dissolve Bis(2,6-dibromophenyl) disulfide (2.83 g, 5.0 mmol) in a minimal amount of anhydrous acetonitrile.

-

Slowly add the disulfide solution to the stirred suspension of AgF₂ at room temperature.

-

After the addition, slowly heat the reaction mixture to 60-80 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by ¹⁹F NMR or GC-MS if possible, by carefully quenching a small aliquot.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove silver salts. Wash the filter cake with anhydrous acetonitrile.

-

Carefully remove the solvent from the filtrate under reduced pressure. Caution: The crude product may contain reactive intermediates.

-

The residue can be purified by vacuum distillation or by column chromatography on silica gel using hexane as the eluent.

-

Characterization

The final product should be characterized by:

-

¹H NMR: To confirm the aromatic proton signals.

-

¹⁹F NMR: A characteristic quintet and quartet pattern for the SF₅ group is expected.

-

¹³C NMR: To identify the carbon signals of the benzene ring.

-

Mass Spectrometry (GC-MS or HRMS): To confirm the molecular weight and isotopic pattern of the dibrominated compound.

Safety and Handling

Working with SF₅ compounds and fluorinating agents presents significant hazards.

-

Pentafluorosulfanyl Compounds: While generally stable, SF₅-containing molecules should be handled with care. Their toxicological properties are not extensively studied.[1]

-

Silver(II) Fluoride (AgF₂): A powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. It is corrosive and moisture-sensitive. All handling must be done in an inert atmosphere glovebox or with appropriate Schlenk techniques.

-

Bromine-Containing Compounds: 2,6-Dibromoaniline is toxic and an irritant. Handle with appropriate gloves and eye protection.

-

General Precautions: All reactions should be conducted in a well-ventilated chemical fume hood.[4] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[5][6] An emergency eyewash and shower should be readily accessible.

Workflow Visualization

Caption: Step-by-step experimental workflow for the proposed synthesis.

References

- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- Wikipedia. Pentafluorosulfanylbenzene.

- ProQuest. Sulfur pentafluoride benzenes: Synthesis and reactivity.

- Rowan. The Pentafluorosulfanyl Group (SF5).

- Sergeeva, T. A., & Winter, R. W. (2004). A New Synthesis of Pentafluorosulfanylbenzene. Organic Letters, 6(13), 2265–2268.

- Alfa Chemistry.

- Safety D

- Concordia University. “SUPERACIDS” SAFETY GUIDELINES.

- The Journal of Organic Chemistry. (2007, June 23).

- Quora. (2024, November 1). What are some safety precautions that can be taken when working with dangerous chemicals?

Sources

Using 2,6-Dibromo-1-(pentafluorosulfur)benzene in drug discovery

Application Note: Strategic Utilization of 2,6-Dibromo-1-(pentafluorosulfur)benzene in Medicinal Chemistry

Executive Summary

The pentafluorosulfanyl (

2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS: 2514942-08-4) represents a high-value "linchpin" scaffold. Its unique 1,2,3-substitution pattern allows researchers to synthesize sterically congested meta-terphenyls and "pincer" ligands that are otherwise difficult to access.[2] This guide outlines the physicochemical advantages of this building block and provides validated protocols for overcoming the steric challenges associated with cross-coupling ortho to the bulky

Technical Profile & Physicochemical Advantage

The

| Property | Impact on Drug Design | |||

| Geometry | Octahedral (Square Pyramidal effective) | Tetrahedral | Tetrahedral | |

| Electronegativity ( | 0.68 | 0.54 | -0.20 | Stronger electron-withdrawal deactivates the ring but increases acidity of phenols/anilines. |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant boost in membrane permeability without the metabolic liability of alkyl groups. |

| Steric Volume ( | ~113 ų | ~73 ų | ~105 ų | Critical: |

Key Application: The 2,6-dibromo motif allows for divergent synthesis . By selectively coupling one bromine, researchers can desymmetrize the core, creating chiral axes or multifunctional probes for Protein-Protein Interaction (PPI) inhibition.[2]

Strategic Synthesis Workflow

The primary challenge in using 2,6-Dibromo-1-(pentafluorosulfur)benzene is the steric hindrance imposed by the

Decision Tree: Functionalization Pathways

Figure 1: Strategic decision tree for functionalizing the 2,6-dibromo-SF5 core. The steric bulk of SF5 requires specialized catalytic systems for all pathways.

Experimental Protocols

Safety Warning: Organofluorine compounds can be volatile.

Protocol A: Mono-Selective Suzuki-Miyaura Coupling

Objective: Install a single aryl group to desymmetrize the molecule, overcoming the steric barrier of the

Rationale: The

Materials:

-

Substrate: 2,6-Dibromo-1-(pentafluorosulfur)benzene (1.0 equiv)[2]

-

Boronic Acid:

(1.05 equiv)[2] -

Catalyst:

(2 mol%)[2] -

Ligand: SPhos (8 mol%) (CAS: 657408-07-6)[2]

-

Base:

(3.0 equiv, anhydrous)[2] -

Solvent: Toluene/Water (10:1 v/v)[2]

Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.05 equiv),

, SPhos, and -

Solvation: Add degassed Toluene and Water. The biphasic system helps solubilize inorganic bases while keeping the lipophilic substrate in the organic phase.

-

Activation: Seal the vial and heat to 100°C for 12–18 hours. Note: The high temperature is required to overcome the activation energy barrier imposed by the ortho-SF5 group.

-

Monitoring: Monitor by GC-MS or LC-MS. Look for the mono-coupled mass. If bis-coupling is observed (>5%), reduce temperature to 80°C and increase reaction time.

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The

group imparts high lipophilicity; the product will likely elute early.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesize

Rationale: C-N coupling ortho to

Materials:

-

Substrate: 2,6-Dibromo-1-(pentafluorosulfur)benzene (1.0 equiv)[2]

-

Amine: Primary or Secondary Amine (1.2 equiv)[2]

-

Catalyst: BrettPhos Pd G3 (5 mol%) (CAS: 1470372-59-8)[2]

-

Base: NaOtBu (1.5 equiv)[2]

-

Solvent: 1,4-Dioxane (anhydrous)[2]

Procedure:

-

Setup: Charge a vial with substrate, amine, BrettPhos Pd G3, and NaOtBu under inert atmosphere.

-

Reaction: Add anhydrous 1,4-Dioxane. Heat to 110°C .

-

Time: 4–8 hours. These specialized precatalysts are highly active; prolonged heating may lead to dehalogenation.

-

Workup: Standard aqueous workup.

Expert Insights: The "Pincer" Effect

The true power of 2,6-dibromo-1-(pentafluorosulfur)benzene lies in its ability to form meta-terphenyl scaffolds .

In many drug targets (e.g., GPCRs, Nuclear Receptors), a hydrophobic pocket exists that is too large for a single phenyl ring but too constrained for a flexible chain.[2] A meta-terphenyl core, anchored by the rigid, lipophilic

-

Design Tip: Use the first coupling (Protocol A) to install a solubilizing group (e.g., pyridine, morpholine-phenyl).[2] Use the second coupling to install the pharmacophore (binding element).

-

Metabolic Shielding: The

group effectively blocks metabolic oxidation at the positions ortho to it. By substituting the 2 and 6 positions with aryl rings, you create a "metabolically silent" core, forcing metabolism to occur only on the distal periphery of the molecule.[2]

References

-

Sowaileh, M. F., et al. (2017).[2] "Synthesis and properties of pentafluorosulfanyl-substituted aromatics." Chemical Reviews, 117(20).[2] Link[2]

-

Alt, K. O., et al. (2013).[2] "Pentafluorosulfanyl (

) as a Superior Bioisostere for Trifluoromethyl ( -

Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Accounts of Chemical Research, 41(11).[2] Link

-

Sigma-Aldrich. "2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page."[3] CAS: 2514942-08-4.[3] Link

-

Beier, P., et al. (2012).[2] "Nucleophilic substitution of nitro-SF5-benzenes: A route to highly functionalized SF5-arenes." Journal of Organic Chemistry, 77(13).[2] Link[2]

Sources

Suzuki-Miyaura coupling conditions for SF5-benzene intermediates

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for Pentafluorosulfanyl (

Executive Summary

The pentafluorosulfanyl group (

Part 1: Strategic Analysis & Mechanistic Causality

To successfully couple

The Electronic Paradox

The

-

Impact on Electrophiles (

): The strong EWG nature weakens the C-X bond, significantly accelerating the Oxidative Addition (OA) step of the catalytic cycle. -

Impact on Nucleophiles (

): If the

The Steric Barrier

Unlike the rotating

-

Consequence: While OA is fast, the Transmetallation (TM) and Reductive Elimination (RE) steps are kinetically impeded, particularly if the catalyst ligand is not sufficiently bulky to force the product off the metal center.

Part 2: Visualization of the Catalytic Cycle

The following diagram illustrates the specific bottlenecks introduced by the

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by

Part 3: Optimized Reaction Conditions

The following table summarizes the optimized parameters. The "Standard" condition assumes the

| Variable | Recommendation | Rationale |

| Catalyst Precursor | Stable Pd(II) or Pd(0) sources that allow in-situ ligand complexation. | |

| Ligand | SPhos or XPhos | Biaryl dialkylphosphines (Buchwald ligands) are electron-rich (facilitating OA) and bulky (facilitating RE). SPhos is the "Gold Standard" for |

| Base | A mild base is crucial. Strong bases (hydroxides/alkoxides) promote competitive dehalogenation or protodeboronation. | |

| Solvent | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems often outperform pure organics by solubilizing the inorganic base while keeping the catalyst in the organic phase. |

| Temperature | 80°C - 100°C | High energy is required to overcome the steric barrier of the |

Part 4: Detailed Experimental Protocols

Protocol A: Coupling of -Aryl Bromides (Preferred Route)

Use this route whenever possible.

Reagents:

-

1-Bromo-3-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

- (2 mol%)

-

SPhos (4 mol%)

- (2.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Procedure:

-

Catalyst Pre-formation: In a reaction vial, dissolve

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (2 mL). Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating ligation. -

Substrate Addition: Add the

-aryl bromide (1.0 mmol) and the coupling partner arylboronic acid (1.2 mmol) to the vial. -

Base Addition: Add

(425 mg, 2.0 mmol) followed by degassed water (0.2 mL). -

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS or GC-MS.

-

Checkpoint: Look for the disappearance of the bromide. If the bromide remains but boronic acid is consumed, add more boronic acid (0.5 equiv)—protodeboronation of the partner may have occurred.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). Note:

compounds are highly lipophilic; they will elute faster than their

Protocol B: Coupling of -Aryl Boronates (Advanced/Risky)

Use this only if the

Modification:

-

Substrate: Use

-Aryl-MIDA boronate or Pinacol ester . These release the active species slowly, minimizing the concentration of the unstable free acid. -

Base: Use anhydrous

or

Part 5: Workflow Visualization

Figure 2: Decision workflow for selecting the correct protocol based on substrate availability.

References

-

Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl-Substituted Arylboronic Acids." Journal of Fluorine Chemistry. Link

-

S. Thaisrivongs, et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Coupling of SF5-Aryl Chlorides." Journal of Organic Chemistry. Link

-

Beier, P., et al. (2015). "Pentafluorosulfanyl Group in Medicinal Chemistry: Synthesis and Applications." ChemMedChem. Link

-

Altman, R. A., et al. (2016). "Palladium-Catalyzed Cross-Coupling Reactions of Pentafluorosulfanyl-Containing Arenes." Angewandte Chemie International Edition. Link

Sources

Buchwald-Hartwig amination of 2,6-dibromo-SF5-benzene

Application Note: Buchwald-Hartwig Amination of 2,6-Dibromo-SF -Benzene

Executive Summary & Strategic Importance

The pentafluorosulfanyl group (

The

This guide details a high-fidelity protocol to overcome these steric barriers, prioritizing Buchwald G3/G4 precatalysts to ensure efficient oxidative addition and reductive elimination.

Mechanistic Challenges & Catalyst Selection

The Steric-Electronic Paradox

-

Electronic Activation (Pro): The strong electron-withdrawing nature of the

group lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition. -

Steric Deactivation (Con): The sheer physical bulk of the fluorine atoms on the sulfur creates a "protective shell" around the ortho-carbons. Standard ligands (e.g.,

, dppf) fail because they cannot accommodate this steric clash during the formation of the square-planar Pd(II) intermediate.

Ligand Strategy: The "Dialkylbiaryl" Solution

To bypass the steric wall, we utilize Dialkylbiaryl Phosphine ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition into the deactivated C-Br bond after the first amination) and bulky (promoting reductive elimination).

| Target Transformation | Recommended Ligand | Rationale |

| Primary Amines | BrettPhos | Optimized to prevent binding of the amine's |

| Secondary Amines | RuPhos | Excellent for sterically hindered substrates; the isopropyl groups provide the necessary flexibility. |

| Bis-Amination | tBuBrettPhos | Extremely bulky; forces reductive elimination even in highly crowded systems. |

Visualization: Steric Clash in Catalytic Cycle

Figure 1: The Catalytic Cycle highlighting the critical oxidative addition step where the SF5 steric bulk impedes the catalyst approach.

Optimized Protocol: Mono-Amination

This protocol is designed for the selective mono-amination of 2,6-dibromo-SF5-benzene.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2,6-Dibromo-SF5-benzene | 1.0 | Substrate | Limiting reagent. |

| Amine | 1.1 - 1.2 | Nucleophile | Slight excess to drive conversion. |

| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst | Crucial: Generates active L-Pd(0) immediately. |

| NaOtBu | 1.5 | Base | Strong base required. Use LHMDS if substrate has sensitive esters/ketones. |

| Toluene or 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (2-5 mol%) and NaOtBu (1.5 equiv).

-

Note: If using a solid amine, add it at this stage.

-

-

Solvent Addition:

-

Seal the vial with a septum cap (PTFE/silicone).

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous Toluene or Dioxane via syringe.

-

-

Substrate Addition:

-

Add 2,6-dibromo-SF5-benzene (1.0 equiv) and liquid amine (1.2 equiv) via syringe.

-

Tip: If the SF5-bromide is solid, add it in step 1.

-

-

Reaction:

-

Heat the block to 80 °C - 100 °C .

-

Stir vigorously (1000 rpm). The bulky catalyst requires efficient mass transfer.

-

Monitor by LCMS or GCMS at 2 hours.

-

Endpoint: Look for consumption of starting material. The mono-aminated product may react further to the bis-amine if temperature is too high or amine is in large excess.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography.

-

Protocol for Bis-Amination (Double Coupling)

To achieve substitution at both bromine positions, the reaction conditions must be intensified to overcome the increased electron density of the intermediate aniline.

-

Catalyst: Switch to tBuBrettPhos Pd G4 (5 mol%) or Pd-PEPPSI-IPr (5 mol%).

-

Temperature: Increase to 110 °C (refluxing toluene).

-

Amine: Use 2.5 - 3.0 equiv .

-

Time: Often requires 12–24 hours.

Decision Tree for Condition Screening

Use this workflow if the standard protocol yields low conversion.

Figure 2: Optimization workflow for selecting ligands and troubleshooting low conversion.

Troubleshooting & "Watch-outs"

| Issue | Root Cause | Solution |

| Hydrodehalogenation (Ar-H formed) | Switch to BrettPhos (for primary) or RuPhos (for secondary). These ligands accelerate reductive elimination. | |

| No Reaction | Oxidative addition failure due to steric bulk. | Ensure Pd G4 precatalyst is used (not Pd(OAc)2 + Ligand). Increase Temp to 110°C. |

| Bis-amination observed (when Mono wanted) | First amine activates the ring too much. | Lower temperature to 60°C. Add amine slowly (syringe pump). |

| Catalyst Decomposition | Pd black precipitates early. | Oxygen leak. Ensure rigorous degassing. Add 1 mol% additional free ligand. |

References

-

Buchwald-Hartwig Amination Overview

-

Ligand Selection for Hindered Substrates

-

SF5 Group Chemistry

-

Precatalyst Technology (G3/G4)

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. chem.libretexts.org [chem.libretexts.org]